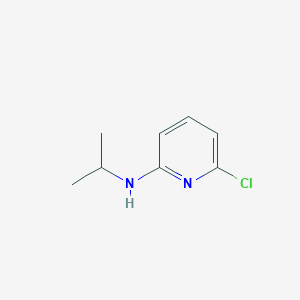

6-Chloro-N-isopropyl-2-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLUWILNJVZECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272971 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-36-5 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Chloro-N-substituted-2-pyridinamine Derivatives

Disclaimer: The initial request specified "6-Chloro-N-isopropyl-2-pyridinamine." However, extensive searches in chemical databases did not yield a definitive entry for this specific compound. Therefore, this guide will focus on a closely related and well-documented analogue, 6-chloro-N-methylpyridin-2-amine , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The principles, synthetic methodologies, and potential biological activities discussed are largely applicable to the broader class of 6-Chloro-N-substituted-2-pyridinamine derivatives.

Core Compound Analysis: 6-chloro-N-methylpyridin-2-amine

6-chloro-N-methylpyridin-2-amine is a halogenated aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and ability to participate in various biological interactions. The presence of a chlorine atom, an aromatic amine, and a pyridine ring makes it a valuable building block for the synthesis of more complex molecules.

The fundamental molecular details of 6-chloro-N-methylpyridin-2-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.58 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-N-methylpyridin-2-amine | PubChem[1] |

| CAS Number | 89026-78-8 | PubChem[1] |

A summary of the key computed physicochemical properties is provided in the table below. These properties are crucial for predicting the compound's behavior in various solvents and biological systems.

| Property | Value | Source |

| XLogP3-AA (LogP) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 142.0297759 Da | PubChem[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of N-alkylated 2-amino-6-chloropyridines can be achieved through various synthetic routes. A common approach involves the alkylation of the parent amine, 2-amino-6-chloropyridine. Below is a generalized experimental protocol for the synthesis of 6-chloro-N-methylpyridin-2-amine.

The logical flow for the synthesis of N-alkylated 6-chloro-2-pyridinamine derivatives is depicted in the following diagram.

This protocol is a representative procedure based on standard organic synthesis methodologies.

-

Preparation: To a solution of 2-amino-6-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: A methylating agent, such as methyl iodide (1.1 eq), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-N-methylpyridin-2-amine.

Biological Activity and Applications

Studies on various 6-chloro-pyridin-2-yl-amine derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of compounds synthesized from 2-amino-6-chloropyridine showed moderate to good antibacterial activity against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum[2].

The 6-chloro-N-methylpyridin-2-amine scaffold is a valuable intermediate in the synthesis of pharmaceuticals. It is particularly noted for its use in the development of drugs targeting neurological disorders, including compounds that act as selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents[3]. Its structural features allow for further chemical modifications to create a diverse library of compounds for drug discovery.

In addition to its pharmaceutical relevance, 6-chloro-N-methylpyridin-2-amine is utilized in the synthesis of agrochemicals, contributing to the formulation of pesticides and herbicides[3]. The selective biological activity of pyridine derivatives is harnessed to develop effective crop protection agents.

Logical Relationships in Research and Development

The development of novel compounds based on the 6-chloro-N-methylpyridin-2-amine core follows a logical progression from synthesis to biological evaluation.

This workflow illustrates the iterative process of synthesizing a library of derivatives, screening them for biological activity, establishing structure-activity relationships to guide further synthesis, and ultimately advancing promising candidates to preclinical studies.

References

Spectroscopic Analysis of 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for the compound 6-Chloro-N-isopropyl-2-pyridinamine. Extensive searches for comprehensive, publicly available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specifically for this molecule have not yielded a complete, verified dataset. The information presented herein is compiled from data available for structurally analogous compounds and general principles of spectroscopic analysis for small organic molecules. This guide aims to provide a foundational understanding and predictive context for the spectroscopic characterization of this compound.

Predicted Spectroscopic Data

Structure:

The key structural features that will influence the spectra are the 6-chloropyridine ring, the isopropyl group, and the secondary amine linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group.

-

Pyridyl Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will depend on their position relative to the chlorine and the amino group.

-

Isopropyl Group Protons:

-

The methine (CH) proton will appear as a multiplet (likely a septet) due to coupling with the six methyl protons.

-

The two methyl (CH₃) groups will appear as a doublet, integrating to six protons, due to coupling with the single methine proton.

-

-

Amine Proton (NH): A broad singlet may be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Pyridyl Carbons: The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region (typically δ 100-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the nitrogen (C2) will be significantly influenced by these substituents.

-

Isopropyl Group Carbons: Two signals are expected for the isopropyl group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (broad) | Indicates the secondary amine. |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds of the isopropyl group. |

| C=C, C=N Stretch | 1400-1600 | Aromatic ring vibrations. |

| C-N Stretch | 1250-1350 | Amine C-N bond. |

| C-Cl Stretch | 600-800 | Carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The expected exact mass for C₈H₁₁ClN₂ is approximately 170.06 g/mol . The mass spectrum should show a molecular ion peak at this m/z value. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the pyridine ring.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to significant fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Crystal Structure of 6-Chloro-N-isopropyl-2-pyridinamine Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of 6-Chloro-N-isopropyl-2-pyridinamine derivatives, with a specific focus on the crystallographic data available for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state properties and molecular geometry of this class of compounds.

Introduction

This compound derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. Understanding their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive information on the molecular conformation, intermolecular interactions, and packing in the solid state. This guide summarizes the key crystallographic findings for a representative derivative and outlines the experimental procedures used for its characterization.

Crystal Structure Analysis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

The crystal structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (C₈H₁₀ClN₃O₂) provides valuable insights into the conformational preferences and packing motifs of this subclass of molecules. The asymmetric unit of the crystal contains two independent molecules of the compound.[1]

Molecular Conformation

The molecular structure is stabilized by intramolecular N—H⋯O hydrogen bonds.[1] This interaction likely plays a significant role in dictating the planarity and overall conformation of the molecule. The bond lengths and angles are within the normal ranges.[1]

Crystal Packing and Intermolecular Interactions

In the crystal lattice, there are no classical intermolecular hydrogen bonds observed.[1] The packing of the molecules in the crystal is therefore governed by other weaker interactions.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from the single-crystal X-ray diffraction study of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₀ClN₃O₂ |

| Formula Weight | 215.64 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.4283 (8) Å |

| b | 8.9573 (10) Å |

| c | 15.4301 (17) Å |

| α | 89.672 (9)° |

| β | 86.252 (9)° |

| γ | 78.860 (9)° |

| Volume | 1005.16 (19) ų |

| Z | 4 |

| Calculated Density | 1.425 Mg/m³ |

| Absorption Coefficient | 0.363 mm⁻¹ |

| F(000) | 448 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur Eos |

| Reflections Collected | 8239 |

| Independent Reflections | 4073 [R(int) = 0.0221] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4073 / 0 / 257 |

| Goodness-of-fit on F² | 1.071 |

| Final R indices [I>2sigma(I)] | R1 = 0.0611, wR2 = 0.1493 |

| R indices (all data) | R1 = 0.0827, wR2 = 0.1652 |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[1]

Synthesis and Crystallization

A solution of 2,6-dichloro-3-nitropyridine (3.0 mmol) in dichloromethane (20 ml) was stirred in an ice-water bath. Isopropylamine (4.5 mmol) was then added dropwise. The reaction mixture was stirred in the ice-water bath for 4 hours. After the reaction, the mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos diffractometer. The crystal was kept at 295 K during data collection. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.

Caption: General workflow for the synthesis and crystallographic analysis.

References

Physical properties of 6-Chloro-N-isopropyl-2-pyridinamine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of the chemical compound 6-Chloro-N-isopropyl-2-pyridinamine. Despite a comprehensive search of chemical databases and scientific literature, specific experimental data for the melting and boiling points of this compound could not be definitively located. This guide details the search methodology employed and presents data for structurally similar compounds to provide a comparative context. Additionally, a generalized experimental workflow for the determination of melting and boiling points is provided to guide researchers in the empirical analysis of this and other novel compounds.

Introduction to this compound

This compound is a substituted pyridinamine derivative. The structure consists of a pyridine ring chlorinated at the 6-position and substituted with an isopropylamino group at the 2-position. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. The physical properties of such compounds, including melting and boiling points, are fundamental parameters required for their synthesis, purification, formulation, and quality control.

Search Methodology for Physical Properties

An extensive search was conducted to identify the melting and boiling points of this compound. The search strategy included:

-

Direct keyword searches in major chemical databases such as PubChem, ChemSpider, and commercial supplier catalogs.

-

CAS number-based searches. However, a definitive CAS number for this compound could not be unambiguously identified, as searches often yielded results for structurally related but distinct molecules.

-

Literature searches in scientific databases for synthesis and characterization reports that might contain experimental physical property data.

Despite these efforts, no specific, experimentally determined melting or boiling point values for this compound were found.

Physical Properties of Structurally Related Compounds

To provide a frame of reference, the physical properties of several structurally analogous compounds are presented in Table 1. It is crucial to note that these are distinct chemical entities and their properties may not be predictive of those for this compound.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-6-chloropyridine | 45644-21-1 | C₅H₅ClN₂ | 69-73 | 255.7±20.0 (Predicted) |

| 6-chloro-N-methylpyridin-2-amine | 89026-78-8 | C₆H₇ClN₂ | Not available | Not available |

| 6-chloro-N-isopropylpyridazin-3-amine | 1007-55-2 | C₇H₁₀ClN₃ | Not available | Not available |

| 6-Chloro-N-isopropylpyridine-2-carboxamide | 157328-17-1 | C₉H₁₁ClN₂O | Not available | Not available |

Table 1: Physical Properties of Compounds Structurally Related to this compound.

Experimental Determination of Melting and Boiling Points

Given the absence of published data, the melting and boiling points of this compound must be determined experimentally. The following sections outline standard protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used. This can be a manual device (e.g., Thiele tube with a thermometer) or an automated digital instrument.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised slowly (typically 1-2 °C per minute) as the melting range is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Experimental Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: The compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard sea level (1 atm or 760 mmHg), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Generalized Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a novel chemical compound like this compound.

Caption: Generalized workflow for the synthesis and physical characterization of a chemical compound.

Conclusion

In-depth Technical Guide: Solubility of 6-Chloro-N-isopropyl-2-pyridinamine

Executive Summary

This technical guide addresses the solubility of 6-Chloro-N-isopropyl-2-pyridinamine, a compound of interest in pharmaceutical and chemical research. Following a comprehensive search of available scientific literature and chemical databases, this document outlines the current state of knowledge regarding the solubility of this specific molecule.

Introduction to this compound

This compound is a substituted aminopyridine derivative. The structure, featuring a pyridine ring with a chlorine atom at the 6-position and an N-isopropylamino group at the 2-position, suggests that its solubility will be influenced by a combination of factors including the polarity of the solvent, its hydrogen bonding capacity, and the crystalline structure of the solute. Understanding the solubility of this compound is critical for a variety of applications, including:

-

Drug Development: Optimizing formulation for desired bioavailability and therapeutic efficacy.

-

Chemical Synthesis: Selecting appropriate solvents for reaction, purification, and crystallization processes.

-

Analytical Chemistry: Developing robust analytical methods for quantification and characterization.

Physicochemical Properties

While specific experimental data on the solubility of this compound is limited, we can infer its likely behavior based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₈H₁₁ClN₂ | - |

| Molecular Weight | 170.64 g/mol | Moderate molecular weight, less likely to be a primary determinant of solubility in common solvents. |

| Polarity | Moderately Polar | Likely to exhibit preferential solubility in polar aprotic and some polar protic solvents. |

| Hydrogen Bond Donor | Yes (N-H) | Capable of hydrogen bonding with protic solvents like alcohols and water. |

| Hydrogen Bond Acceptor | Yes (Pyridine N) | Can accept hydrogen bonds from protic solvents. |

| LogP (Predicted) | ~2.5 - 3.5 | Suggests a higher solubility in organic solvents compared to water. |

Expected Solubility in Different Solvent Classes

Based on the predicted properties, the expected solubility behavior of this compound in various solvent classes is outlined below. This serves as a hypothesis for experimental investigation.

Table 2: Hypothetical Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors should facilitate some interaction, but the chloro- and isopropyl- groups may limit high solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents should effectively solvate the molecule without the competing interactions of hydrogen bonding seen in protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The polar nature of the aminopyridine core is unlikely to be well-solvated by non-polar solvents. |

Proposed Experimental Protocol for Solubility Determination

To generate the necessary quantitative data, a standardized experimental protocol is required. The following outlines a common and reliable method for determining the solubility of a compound like this compound.

Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination due to its accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are common in pharmacologically active molecules. For instance, substituted pyridines are known to interact with a variety of biological targets. The following diagram illustrates a hypothetical logic for investigating the biological activity of such a compound.

Caption: Logical Workflow for Biological Investigation.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that currently lacks comprehensive, publicly available data. This guide provides a theoretical framework for its expected solubility and a detailed experimental protocol for its determination. It is strongly recommended that researchers seeking to utilize this compound in their work perform solubility studies as a foundational step. The isothermal shake-flask method coupled with HPLC analysis is a robust approach to generate reliable and accurate solubility data. This information will be invaluable for the rational design of formulations, synthetic processes, and biological assays.

The Dawn of a New Era in Drug Discovery: A Technical History of Substituted Pyridinamines

For Immediate Release

A comprehensive technical guide released today charts the pivotal discovery and rich history of substituted pyridinamines, a class of compounds that has given rise to a multitude of essential medicines. This whitepaper, intended for researchers, scientists, and drug development professionals, delves into the seminal synthetic methodologies, key historical milestones, and the evolution of our understanding of their therapeutic potential. It provides a detailed look at the foundational chemistries that unlocked the door to this versatile scaffold and highlights the development of some of the earliest and most impactful drugs derived from it.

The story of substituted pyridinamines begins with a groundbreaking discovery in the early 20th century. In 1914, Russian chemist Aleksei Chichibabin reported a novel method for the direct amination of pyridine, a reaction that would come to bear his name.[1][2] The Chichibabin reaction, which utilizes sodium amide to introduce an amino group onto the pyridine ring, was a pivotal moment in heterocyclic chemistry.[1][3] It provided a direct and efficient route to 2-aminopyridine, a fundamental building block that would become the cornerstone for the synthesis of a vast array of more complex and therapeutically significant molecules.[4]

The initial discovery of the Chichibabin reaction laid the groundwork for the development of the first generation of sulfonamide antibiotics. A landmark achievement in this area was the synthesis of sulfapyridine in 1937 by a team at the British firm May & Baker Ltd.[2] This compound, also known as M&B 693, was one of the first generation of sulfonamide antibiotics and proved to be highly effective against a range of bacterial infections, most notably pneumococcal pneumonia.[2] Its introduction marked a significant turning point in the fight against bacterial diseases and it was widely used during World War II.

Following the success of sulfapyridine, the therapeutic potential of the substituted pyridinamine scaffold was further explored, leading to the development of other important classes of drugs. In 1946, tripelennamine was patented by researchers at CIBA.[3] This compound emerged as a first-generation antihistamine, sold under the brand name Pyribenzamine, and was used to treat allergic conditions such as hay fever and urticaria.[3]

The mid-20th century also saw the discovery of the profound effects of aminopyridines on the central nervous system. 4-aminopyridine (4-AP), a compound known since the early 1900s, was repurposed in the 1970s in Bulgaria as a reversal agent for neuromuscular blocking drugs.[5] Its mechanism of action, the blockade of voltage-gated potassium channels, was later harnessed for the treatment of neurological conditions.[6][7] This led to the development of fampridine (a sustained-release formulation of 4-AP), which was approved by the FDA in 2010 for improving walking in patients with multiple sclerosis.[8]

Another significant milestone was the development of piroxicam , a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. The project that led to piroxicam began at Pfizer in 1962, with the drug being launched in 1980.[1][5][9] Piroxicam, which features a substituted pyridinamine moiety, works by inhibiting the production of prostaglandins and is used to relieve the symptoms of arthritis and other inflammatory conditions.[1][9]

The synthetic landscape for creating substituted pyridinamines has evolved significantly since the days of the Chichibabin reaction. While this classic method remains important, modern organic chemistry has introduced a variety of more sophisticated and versatile techniques. One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and ability to generate complex molecules from simple starting materials in a single step.[8][10][11][12] These reactions offer a powerful and atom-economical approach to constructing highly substituted pyridine rings.[8][11][12] Other modern methods include transition-metal-catalyzed cross-coupling reactions and the use of pyridine N-oxides as precursors, which provide alternative pathways to access a diverse range of substituted pyridinamines.

This technical guide provides not only a historical narrative but also a practical resource for the scientific community. It includes detailed experimental protocols for key synthetic methods, quantitative data on the biological activities of significant compounds, and visual diagrams of important signaling pathways to facilitate a deeper understanding of the discovery and enduring legacy of substituted pyridinamines.

Quantitative Data Summary

| Compound | Year of Discovery/Patent | Therapeutic Class | Target | Reported IC50/Activity |

| Sulfapyridine | 1937 | Antibiotic | Dihydropteroate Synthetase | Competitive inhibitor of p-aminobenzoic acid utilization[11] |

| Tripelennamine | 1946 | Antihistamine | Histamine H1 Receptor | First-generation H1 antagonist[3] |

| 4-Aminopyridine (Fampridine) | 1970s (clinical application) | Potassium Channel Blocker | Voltage-gated K+ channels | IC50 values of 170 µM for Kv1.1 and 230 µM for Kv1.2 in CHO cells |

| Piroxicam | 1962 (project start) | NSAID | Cyclooxygenase (COX-1/COX-2) | Non-selective COX inhibitor |

| Aminopyridine JAK2 Inhibitor (Compound 21b) | Recent Development | Anticancer (JAK2 inhibitor) | Janus Kinase 2 (JAK2) | IC50 of 9 nmol/L |

| Aminopyridine PI3Kγ Inhibitor (Compound 33) | Recent Development | Anti-inflammatory (PI3Kγ inhibitor) | Phosphoinositide 3-kinase γ | Selective PI3Kγ inhibitor |

Key Experimental Protocols

The Chichibabin Reaction: Synthesis of 2-Aminopyridine

The Chichibabin reaction is a classic method for the amination of pyridine. The following is a representative experimental protocol:

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., Toluene, Xylene)

-

Ammonium chloride solution (for quenching)

-

Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of pyridine in an inert solvent (e.g., toluene) is prepared.

-

Sodium amide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (typically 110-130 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of water or an aqueous solution of ammonium chloride to decompose any unreacted sodium amide.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude 2-aminopyridine is purified by distillation or recrystallization.

Note: Sodium amide is a highly reactive and moisture-sensitive reagent. This reaction should be carried out under anhydrous conditions and with appropriate safety precautions.

Modern Synthesis: Multicomponent Reaction for Substituted 2-Aminopyridines

Multicomponent reactions (MCRs) offer an efficient and versatile approach to synthesize highly substituted pyridines. The following is a general protocol for a three-component reaction to produce 2-amino-3-cyanopyridine derivatives.[10]

Materials:

-

An enaminone

-

Malononitrile

-

A primary amine

-

Solvent (or solvent-free conditions)

-

Catalyst (if required)

Procedure:

-

In a reaction vessel, the enaminone, malononitrile, and the primary amine are combined.

-

The reaction can be performed under solvent-free conditions or in a suitable solvent.

-

The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 3 hours), as determined by reaction optimization.[10]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-amino-3-cyanopyridine derivative.

Signaling Pathway Diagrams

References

- 1. Piroxicam - Wikipedia [en.wikipedia.org]

- 2. Sulfapyridine - Wikiwand [wikiwand.com]

- 3. Tripelennamine - Wikipedia [en.wikipedia.org]

- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 5. ijnrd.org [ijnrd.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Piroxicam [medbox.iiab.me]

- 8. Tripelennamine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. firsthope.co.in [firsthope.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Piroxicam | Advanced Drug Monograph | MedPath [trial.medpath.com]

Navigating the Safety Profile of 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-N-isopropyl-2-pyridinamine (CAS No. 1220034-36-5) is not publicly available at the time of this report. The following information is a compilation of data from structurally related compounds and general laboratory safety protocols. This guide should be used for informational purposes only and does not substitute for a compound-specific SDS. Researchers and drug development professionals are strongly advised to conduct their own risk assessments and, if possible, commission a full safety evaluation before handling this substance.

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this chemical class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for researchers and professionals involved in its synthesis, handling, and application. This technical guide aims to provide a provisional safety and handling framework by summarizing available data on related compounds and outlining general experimental safety protocols.

Physicochemical Properties

Limited experimental data is available for the target compound. The following table summarizes basic computed properties.

| Property | Value | Source |

| CAS Number | 1220034-36-5 | ChemicalBook |

| Molecular Formula | C₈H₁₁ClN₂ | ChemicalBook |

| Molecular Weight | 170.64 g/mol | ChemicalBook |

Hazard Identification and Precautionary Measures (Based on Analogous Compounds)

Due to the absence of a specific SDS, the hazard profile of this compound is inferred from data on structurally similar compounds, such as 6-chloro-N-methylpyridin-2-amine. The following table outlines potential hazards and recommended precautionary statements. This information is illustrative and should be treated with caution.

| Hazard Class (Potential) | GHS Hazard Statement (Exemplary) | Precautionary Statements (Recommended) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P280: Wear eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols: General Toxicity Assessment

The following are generalized protocols for acute oral and dermal toxicity studies, adapted from established methodologies such as those used in NTP toxicity studies. These should be adapted and refined based on the specific properties of the test substance and in compliance with institutional and regulatory guidelines.

Acute Oral Toxicity Study (General Protocol)

-

Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

-

Test System: Typically, rodents (e.g., Wistar rats or Swiss albino mice), young, healthy, and of a specific weight range.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent).

-

A range of graded doses is administered by gavage to different groups of animals.

-

A control group receives the vehicle alone.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy is performed on all animals at the end of the study to examine for gross pathological changes.

-

The LD50 is calculated using a recognized statistical method.

-

Acute Dermal Toxicity Study (General Protocol)

-

Objective: To assess the toxicity of the substance upon dermal application.

-

Test System: Rodents (e.g., rabbits or rats).

-

Methodology:

-

The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.

-

The test substance is applied uniformly over a specific area of the clipped skin (e.g., 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The substance is kept in contact with the skin for a 24-hour exposure period.

-

At the end of the exposure period, the wrapping is removed, and the residual test substance is washed off.

-

Animals are observed for mortality, signs of toxicity, and skin irritation for 14 days.

-

The LD50 is calculated.

-

Visualized Workflows

The following diagrams illustrate a general workflow for handling a chemical with unknown hazards and a simplified decision-making process for toxicity testing.

Navigating the Toxicological Landscape of 6-Chloro-N-isopropyl-2-pyridinamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted hazards and toxicity of 6-Chloro-N-isopropyl-2-pyridinamine. Due to a lack of publicly available toxicological studies for this specific compound, this guide leverages data from structurally related compounds, particularly o-chloropyridine, to infer potential hazards. All information should be interpreted with this context in mind and used to guide appropriate safety precautions and further experimental investigation.

Executive Summary

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. While specific toxicological data for this compound is limited, analysis of structurally similar molecules, such as o-chloropyridine, indicates a potential for significant acute toxicity, liver damage, and skin and eye irritation. This guide synthesizes available information to provide a robust framework for understanding the potential hazards, outlines necessary safety protocols, and details experimental methodologies for future toxicological assessment.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess a hazard profile that includes acute oral, dermal, and inhalation toxicity, as well as irritant properties to the skin and eyes. The primary target organ for toxicity is likely the liver.

GHS Hazard Classification (Predicted)

The following GHS classification is extrapolated from data on structurally related chloropyridines.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs (liver) through prolonged or repeated exposure |

Toxicological Data (Based on o-Chloropyridine)

Quantitative toxicological data for this compound is not available. The following data for o-chloropyridine, a structurally similar compound, is provided as a surrogate to guide risk assessment.[1]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 100 mg/kg | NTP Technical Report |

| LD50 | Mouse | Intraperitoneal | 130 mg/kg | NTP Technical Report |

| LD50 | Rabbit | Dermal | 64 mg/kg | NTP Technical Report |

| LD50 | Rabbit | Intraperitoneal | 48 mg/kg | NTP Technical Report |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Mechanism of Toxicity (Postulated)

The toxicity of chloropyridine derivatives is thought to be mediated, in part, by metabolic activation. N-oxidation of the pyridine ring by microsomal enzymes, such as cytochrome P450, can lead to the formation of reactive metabolites.[1] These electrophilic intermediates can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and genotoxicity. For o-chloropyridine, this mechanism is postulated to contribute to its observed hepatotoxicity.[1]

Postulated Metabolic Activation Pathway

Caption: Postulated metabolic activation of this compound.

Experimental Protocols

In the absence of specific studies on this compound, this section outlines standard methodologies for assessing the key toxicological endpoints.

Acute Oral Toxicity (OECD TG 423)

A standard protocol for assessing acute oral toxicity is the Acute Toxic Class Method (OECD TG 423).

Caption: Workflow for an acute oral toxicity study (OECD TG 423).

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Stepwise Procedure: The outcome of the first test group determines the subsequent steps. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose may be tested.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vitro Skin Irritation (OECD TG 439)

The potential for skin irritation can be assessed using an in vitro reconstructed human epidermis model.

Methodology:

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the surface of the skin tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is measured, typically using an MTT assay.

-

Classification: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

In Vitro Mutagenicity (Bacterial Reverse Mutation Test - Ames Test; OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

References

Theoretical Foundations and Research Perspectives on 6-Chloro-N-isopropyl-2-pyridinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-Chloro-N-isopropyl-2-pyridinamine and its close structural analogs. While dedicated theoretical studies on the title compound are not extensively available in current literature, this document aggregates existing experimental data to establish a foundational understanding and proposes avenues for future computational research. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing theoretical and experimental studies involving this and related pyridinamine derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound and its related structures is presented below. This data provides a basis for computational model parameterization and experimental design.

| Property | This compound (Predicted/Related) | 6-chloro-N-isopropylpyridazin-3-amine | 6-Chloro-N-isopropylpyridine-2-carboxamide | 6-chloro-N-methylpyridin-2-amine |

| Molecular Formula | C₈H₁₁ClN₂ | C₇H₁₀ClN₃[1][2] | C₉H₁₁ClN₂O[3] | C₆H₇ClN₂[4] |

| Molecular Weight | 170.64 g/mol | 171.63 g/mol [1] | 198.65 g/mol [3] | 142.58 g/mol [4] |

| CAS Number | Not explicitly found | 1007-55-2[1][2] | 157328-17-1[3] | 89026-78-8[4] |

| XLogP3 | ~2.5-3.0 (Estimated) | 1.9[1] | 1.8732[3] | 2.1[4] |

| Hydrogen Bond Donors | 1 | 1 | 1[3] | 1[4] |

| Hydrogen Bond Acceptors | 2 | 3 | 2[3] | 2[4] |

| Topological Polar Surface Area | ~38 Ų (Estimated) | 37.8 Ų[1] | 41.99 Ų[3] | 24.9 Ų[4] |

Synthesis and Reactivity

The synthesis of N-substituted 2-aminopyridines is a well-established area of organic chemistry. The primary routes involve nucleophilic aromatic substitution reactions.

General Synthetic Protocol

A common method for the synthesis of related compounds, such as 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, involves the reaction of a di-substituted pyridine with the corresponding amine.[5] This can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: A solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Amine Addition: Isopropylamine (1.5-2.0 eq) is added dropwise to the stirred solution. The excess amine acts as both a nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period of 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to yield the desired this compound.

References

- 1. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-chloro-N-methylpyridin-2-amine | C6H7ClN2 | CID 10290849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-N-isopropyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-N-isopropyl-2-pyridinamine from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 2,6-dichloropyridine with isopropylamine. While direct literature on this specific transformation is scarce, this protocol is based on analogous reactions, particularly the well-documented substitution of a chlorine atom on an activated pyridine ring with isopropylamine. The procedure, reaction parameters, and purification methods are described in detail to ensure reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The ability to selectively introduce an isopropylamino group at the 2-position of a 6-chloropyridine ring opens up avenues for the synthesis of diverse compound libraries for screening and lead optimization. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where the amine acts as the nucleophile, displacing one of the chloride atoms on the pyridine ring. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom and the chloro substituents.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a similar synthesis of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine from 2,6-dichloro-3-nitropyridine and isopropylamine.[1] The reaction conditions are expected to be analogous.

Materials:

-

2,6-dichloropyridine

-

Isopropylamine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Isopropylamine: Slowly add isopropylamine (1.5 eq) dropwise to the stirred solution using a dropping funnel or syringe over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to stir in the ice-water bath for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

-

Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value/Condition | Reference |

| Starting Material | 2,6-dichloropyridine | - |

| Nucleophile | Isopropylamine | [1] |

| Stoichiometry (Isopropylamine) | 1.5 equivalents | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 0 °C (ice-water bath) | [1] |

| Reaction Time | 4 hours | [1] |

| Purification Method | Silica gel column chromatography | [1] |

Note: The nitro group in the referenced synthesis activates the ring, potentially leading to faster reaction times or milder conditions. For the non-activated 2,6-dichloropyridine, longer reaction times or slightly elevated temperatures may be necessary for optimal conversion.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Diagram 2: Reaction Mechanism

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

References

Application Notes and Protocols for N-isopropylation of 2-amino-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-isopropylation of 2-amino-6-chloropyridine to synthesize N-isopropyl-6-chloropyridin-2-amine, a valuable intermediate in pharmaceutical development.[1] Two common and effective methods are presented: Reductive Amination and Direct N-Alkylation.

Introduction

N-alkylated aminopyridines are important intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.[2][3] The isopropylation of 2-amino-6-chloropyridine introduces a key structural moiety for further functionalization in drug discovery programs. The methods outlined below provide reliable pathways to achieve this transformation.

Data Presentation

The following table summarizes typical quantitative data for the two primary protocols for the N-isopropylation of 2-amino-6-chloropyridine.

| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |

| Starting Material | 2-amino-6-chloropyridine | 2-amino-6-chloropyridine |

| Reagents | Acetone, Sodium triacetoxyborohydride | 2-Bromopropane, Sodium hydride |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 6-12 hours |

| Typical Yield | 85-95% | 70-85% |

| Purity (post-purification) | >98% | >98% |

| Purification Method | Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: N-isopropylation via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from a carbonyl compound and an amine via an intermediate imine.[4] This one-pot procedure is often preferred due to its mild reaction conditions.[4]

Materials:

-

2-amino-6-chloropyridine

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-6-chloropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add acetone (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isopropyl-6-chloropyridin-2-amine.

Protocol 2: N-isopropylation via Direct N-Alkylation with Isopropyl Halide

Direct N-alkylation involves the reaction of an amine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.[5][6]

Materials:

-

2-amino-6-chloropyridine

-

2-Bromopropane (or 2-Iodopropane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply for inert atmosphere

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 2-amino-6-chloropyridine to the sodium hydride suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-isopropyl-6-chloropyridin-2-amine.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

Application Notes: 6-Chloro-N-isopropyl-2-pyridinamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-isopropyl-2-pyridinamine is a key heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive chlorine atom at the 6-position and a nucleophilic amino group at the 2-position, make it an ideal substrate for various cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of kinase inhibitors targeting critical signaling pathways involved in cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and isopropylamine. The reaction proceeds readily, with the more labile chlorine atom at the 2-position being displaced by the amine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,6-Dichloropyridine

-

Isopropylamine

-

Ethanol (or other suitable solvent)

-

Triethylamine (or other suitable base)

-

-

Procedure:

-

To a solution of 2,6-dichloropyridine (1.0 eq) in ethanol, add isopropylamine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Table 1: Synthesis of this compound - Representative Data

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

| 2,6-Dichloropyridine | Isopropylamine, Triethylamine | Ethanol | Reflux | 12 h | 85-95 |

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of this compound is amenable to substitution via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to generate 6-substituted-N-isopropyl-2-pyridinamine derivatives. These products are common scaffolds in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound

-

Phenylboronic acid

-

Pd(PPh₃)₄ (or other suitable palladium catalyst)

-

Potassium carbonate (or other suitable base)

-

Toluene/Water (or other suitable solvent mixture)

-

-

Procedure:

-

To a degassed mixture of toluene and water, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-Phenyl-N-isopropyl-2-pyridinamine.

-

Table 2: Suzuki-Miyaura Coupling of this compound - Representative Examples

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 88 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 92 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing diaminopyridine derivatives, which are prevalent in many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Materials:

-

This compound

-

Aniline

-

Pd₂(dba)₃ (or other suitable palladium precatalyst)

-

Xantphos (or other suitable ligand)

-

Sodium tert-butoxide (or other suitable base)

-

Toluene (or other suitable solvent)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add a solution of this compound (1.0 eq) and aniline (1.2 eq) in toluene.

-

Heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Perform an aqueous workup and extract with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to yield N²-isopropyl-N⁶-phenylpyridine-2,6-diamine.

-

Table 3: Buchwald-Hartwig Amination of this compound - Representative Examples

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 91 |

| 4-Methoxyaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 87 |

| Morpholine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 95 |

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of inhibitors targeting various protein kinases, which play a crucial role in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. The 2-aminopyridine scaffold derived from this compound is a common feature in many CDK inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases and cancer. The 6-chloro-2-aminopyridine core is a key component in several potent p38 MAPK inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of substituted aminopyridines, which are key pharmacophores in numerous kinase inhibitors. The protocols and data presented herein demonstrate the broad applicability of this compound in the development of novel therapeutics for a range of diseases.

Application Notes and Protocols: Development of Anticancer Agents from 6-Chloro-N-isopropyl-2-pyridinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the 6-Chloro-N-isopropyl-2-pyridinamine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows to guide further research and development in this area.

Introduction

Pyridine and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous approved anticancer drugs, including Sorafenib, Regorafenib, and Crizotinib.[1] The pyridine ring serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Derivatives of this compound have emerged as a promising area of investigation due to their potential as anticancer agents.[2] These compounds and their analogs have demonstrated inhibitory effects on various cancer cell lines and key biological targets implicated in tumorigenesis.

This document outlines the synthesis of key intermediates, protocols for evaluating their cytotoxic and mechanistic properties, and presents data on their biological activity.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyridine derivatives, providing a comparative overview of their anticancer potential.

Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]

| Compound ID | Treatment Time (h) | IC50 (µM) |

| 8e | 48 | 0.22 |

| 72 | 0.11 | |

| 8n | 48 | 1.88 |

| 72 | 0.80 | |

| Doxorubicin | 48 | 1.93 |

Table 2: VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Derivatives [1]

| Compound ID | IC50 (µM) |